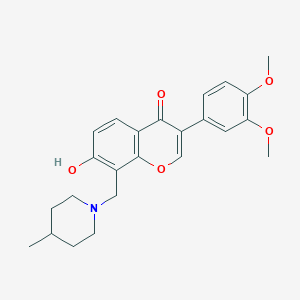

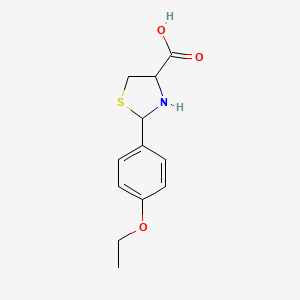

2-(4-Ethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiazolidine derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound "2-(4-Ethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid" is a member of this family and is structurally characterized by the presence of a thiazolidine ring, which is a five-membered ring containing nitrogen and sulfur atoms, and a carboxylic acid functional group. The ethoxyphenyl substituent on the thiazolidine ring can influence the compound's physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of thiazolidine derivatives typically involves the condensation of an aldehyde or ketone with an amino acid or an amine and a sulfur-containing compound. For example, the synthesis of (2RS,4R)-2-(2-hydroxy-3-methoxyphenyl)thiazolidine-4-carboxylic acid involves the condensation of ortho-vanillin and L-cysteine, leading to a racemic mixture that can be characterized by various spectroscopic techniques . Similarly, the synthesis of 2-aryl-thiazolidine-4-carboxylic acids can be achieved through nucleophilic addition of L-Cysteine to aromatic aldehydes, with the reaction conditions influencing the yield and stereoselectivity .

Molecular Structure Analysis

The molecular structure of thiazolidine derivatives can be elucidated using techniques such as NMR, ESI-MS, and X-ray diffraction. For instance, the crystal structure of a diastereomer of a thiazolidine derivative was determined using X-ray diffraction, revealing that the compound exists as a zwitterion in the solid state . Computational studies, including density functional theory (DFT), can also provide insights into the electronic structure and reactivity of these compounds .

Chemical Reactions Analysis

Thiazolidine derivatives can undergo various chemical reactions, including cyclization, addition reactions, and hydrolytic reactions, to form a wide range of products. For example, 1,3,4-thiadiazole derivatives can be synthesized by cyclization of the carboxylic acid group with thiosemicarbazide . The reactivity of thiazolidine ligands with metal salts can lead to the formation of metal complexes and organometallic derivatives . Additionally, the reaction of thiazolidine derivatives with electrophilic reagents can yield novel heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidine derivatives are influenced by their molecular structure. These properties can be characterized by spectroscopic methods such as UV-Vis, IR, and NMR spectroscopy. The solubility, melting point, and stability of these compounds can vary depending on the substituents attached to the thiazolidine ring. For instance, the presence of an ethoxy group can affect the lipophilicity and, consequently, the biological activity of the compound . The protective effect of 2-substituted thiazolidine-4(R)-carboxylic acids against hepatotoxicity in mice suggests that these compounds can act as prodrugs of L-cysteine, releasing the amino acid in vivo through nonenzymatic ring opening .

Mechanism of Action

Mode of Action

The compound’s structure suggests it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .

Pharmacokinetics

The compound’s bioavailability, metabolism, and excretion patterns remain to be determined .

Result of Action

The molecular and cellular effects of 2-(4-Ethoxy-phenyl)-thiazolidine-4-carboxylic acid are currently unknown. The compound’s effects will depend on its specific targets and mode of action, which are yet to be identified .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. The specific environmental influences on 2-(4-ethoxy-phenyl)-thiazolidine-4-carboxylic acid are currently unknown .

properties

IUPAC Name |

2-(4-ethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3S/c1-2-16-9-5-3-8(4-6-9)11-13-10(7-17-11)12(14)15/h3-6,10-11,13H,2,7H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHCOCRPZHNFYOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2NC(CS2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-(3,6-dichloropyridine-2-carbonyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole-8-carboxylate](/img/structure/B3018761.png)

![N-[2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2-methylbenzamide](/img/structure/B3018762.png)

![6-Ethoxy-3-azabicyclo[3.2.0]heptane](/img/structure/B3018763.png)

![3,6-Diamino-2-(4-chlorobenzoyl)-4-(4-isopropylphenyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B3018765.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B3018766.png)

![[3-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine dihydrochloride](/img/structure/B3018768.png)

![6-Tert-butyl-2-[1-[2-(2,4-dichlorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B3018772.png)

![(Z)-2-((5-methylfuran-2-yl)methylene)-8-(2-morpholinoethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B3018776.png)

![5-[(3,4-dichlorobenzyl)sulfanyl]-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B3018782.png)